molecular formula C23H27N3O3S B2441308 3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 866843-21-2

3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No.: B2441308
CAS No.: 866843-21-2
M. Wt: 425.55
InChI Key: KGFJOHCMRNXSJU-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Chemical Reactivity and Synthesis

Research by Hamby and Bauer (1987) on the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine, a related compound, showcases the chemical reactivity of such structures. They found that small nucleophiles could convert it into various derivatives, indicating the potential for synthesizing complex molecules from quinoline derivatives (Hamby & Bauer, 1987). Molina et al. (1993) further demonstrate the synthesis versatility by creating ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates from 4-formylquinolines, showing the potential for generating new molecules for various applications (Molina, Alajarín, & Sánchez-Andrada, 1993).

Antimicrobial and Antifungal Applications

The research into quinoline derivatives has also delved into their biological activities. Studies have shown that some quinoline-based compounds exhibit significant antibacterial, antifungal, and antitubercular activities. For instance, Vora and Vora (2012) synthesized quinoline-azosulphonanides and evaluated their antimicrobial efficacy, revealing that certain compounds possess higher antibacterial and antifungal activities, with some showing promising antitubercular potential (Vora & Vora, 2012).

Corrosion Inhibition

Quinoline derivatives, including those related to 3-(Benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline, have been explored for their corrosion inhibition properties. A review by Verma, Quraishi, and Ebenso (2020) highlights the effectiveness of quinoline and its derivatives in preventing metallic corrosion, attributing their performance to the ability to form stable chelating complexes with metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Cancer Drug Discovery

Quinoline compounds have been identified as valuable in cancer drug discovery due to their diverse biological and biochemical activities. Solomon and Lee (2011) review the anticancer activities of quinoline and its derivatives, noting their synthetic versatility and efficacy against various cancer targets, including tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-3-25-12-14-26(15-13-25)23-20-16-18(29-4-2)10-11-21(20)24-17-22(23)30(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFJOHCMRNXSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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